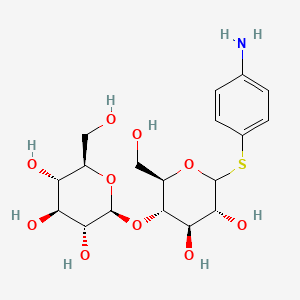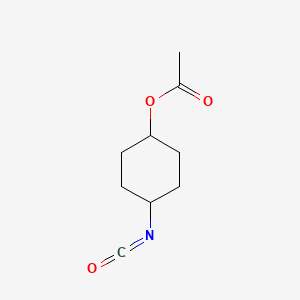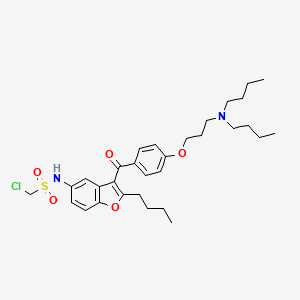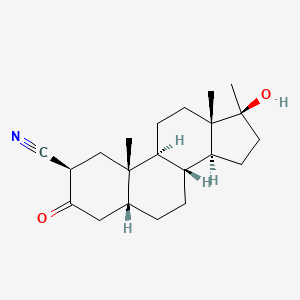
4-Aminophenyl b-D-thiocellobiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl b-D-thiocellobiose is a biochemical used for proteomics research . It has a molecular formula of C18H27NO10S and a molecular weight of 449.47 .
Physical And Chemical Properties Analysis
4-Aminophenyl b-D-thiocellobiose is a light brown crystalline powder . Its molecular formula is C18H27NO10S and it has a molecular weight of 449.47 .Applications De Recherche Scientifique
Enzyme Inhibition Studies
One study investigated the conformation of thiocellobiose bound to β-glucosidase from Streptomyces sp., finding it acts as an inhibitor when cellobiose is used as a substrate. This inhibition was studied using NMR techniques, highlighting the unique conformations thiocellobiose adopts in solution and when bound to the enzyme (Montero et al., 1998).
Microbial Detection Applications
Research has developed methods for rapid detection of Escherichia coli using amperometric techniques, employing 4-aminophenol (produced from substrates like 4-aminophenyl β-D-galactopyranoside) for electrochemical detection. These methods utilize chemically modified electrodes or magnetic capture combined with electrochemical detection for sensitive and rapid identification of bacterial contamination in water and clinical samples (Geng et al., 2007); (Wang et al., 2017).
Safety and Hazards
The safety data sheet for 4-Aminophenyl b-D-thiocellobiose suggests that it should be handled with care. In case of inhalation, move the victim to fresh air and give artificial respiration if necessary. If it comes into contact with skin, wash off immediately with soap and plenty of water. If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQWCPMDWZXHSW-DRDIBAPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)

![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)
![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)
